![molecular formula C13H10Cl2FNO B2943831 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol CAS No. 868256-58-0](/img/structure/B2943831.png)
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It is a Schiff base ligand derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline .
Synthesis Analysis
The synthesis of this compound involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method . The raw materials used in the production method are easy to obtain, and the synthesis conditions are simple .Molecular Structure Analysis
The molecular formula of this compound is C14H12Cl2FNO, and it has a molecular weight of 300.16 . The Schiff base ligand participates in coordination with metal (II) ions through “O” and “N” donor atoms .Chemical Reactions Analysis
The Schiff base ligand forms complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) in a methanolic medium . The metal complexes formed have the general formulae [M (L) 2 (H 2 O) 2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, or Zn .Physical and Chemical Properties Analysis
The compound is brown in color and has a melting point greater than 350°C . Its molar conductance is approximately 16 Ohm−1·cm2·mol−1 .Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives
- Synthesis and Biological Evaluation : Derivatives of 4-aminophenol, which share structural similarities with 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol, have been synthesized and characterized. These compounds exhibit broad-spectrum antimicrobial and antidiabetic activities. Interaction studies with Human DNA suggest potential anticancer applications due to significant inhibition of amylase and glucosidase, indicating promising aspects for synthetic compounds in therapeutic areas (Rafique et al., 2022).
Biological and Pharmacological Effects
- Antibacterial Agents : Compounds containing fluoro and chloro groups, akin to the structure of interest, have shown promising antibacterial activity. This indicates the potential of such molecules in developing new biologically active molecules with specific applications in combating bacterial infections (Holla et al., 2003).
Interaction Studies
- DNA Interaction and Anticancer Potential : Schiff bases synthesized from aminophenol derivatives, including structures similar to this compound, have been studied for their interaction with DNA. These studies are crucial for understanding the molecular mechanisms underlying potential anticancer properties and highlight the importance of synthetic compounds in therapeutic applications (Rafique et al., 2022).
Sensor Development
- Fluorescent Chemosensors : The structural framework of this compound can be utilized in the development of fluorescent chemosensors. These chemosensors have applications in detecting various analytes, showcasing the versatility of such compounds in analytical chemistry and environmental monitoring (Roy, 2021).
Corrosion Inhibition
- Corrosion Inhibition : Schiff's bases derived from aminophenol compounds have shown effectiveness in inhibiting corrosion of mild steel in acidic solutions. This application is crucial in industrial processes where corrosion resistance is paramount, indicating the diverse utility of compounds with similar structures in materials science (Prabhu et al., 2008).
Mécanisme D'action
The Schiff base ligand and its metal (II) complexes have been tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Propriétés
IUPAC Name |
4-chloro-2-[(3-chloro-4-fluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-12(16)11(15)6-10/h1-6,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZFYGNBUVMRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2943748.png)
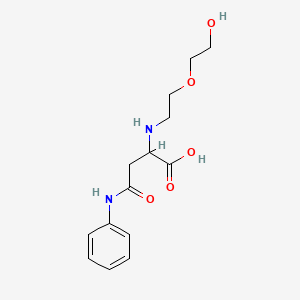
![ethyl 2-oxo-4-phenyl-6-{[4-(propan-2-yl)benzenesulfonyl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2943750.png)
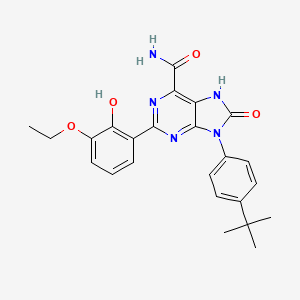
![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2943752.png)
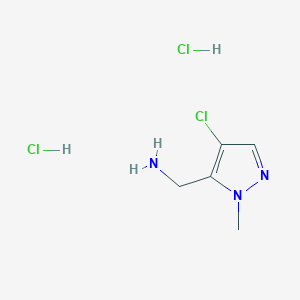

![4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide](/img/structure/B2943760.png)
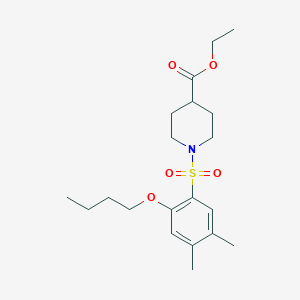
![N-(4-methylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2943762.png)
![1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole](/img/structure/B2943763.png)
![2-[8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2943765.png)
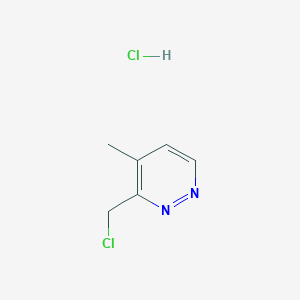
![5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2943770.png)
